6-Iodo-3-(trifluoromethyl)imidazo[1,5-a]pyridine
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Overview
Description
6-Iodo-3-(trifluoromethyl)imidazo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C8H4F3IN2. This compound is characterized by the presence of an iodine atom and a trifluoromethyl group attached to an imidazo[1,5-a]pyridine core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-3-(trifluoromethyl)imidazo[1,5-a]pyridine typically involves cyclocondensation reactions. One common method includes the reaction of 2-aminopyridine with a suitable aldehyde or ketone in the presence of an iodine source and a trifluoromethylating agent. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis using similar cyclocondensation reactions but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
6-Iodo-3-(trifluoromethyl)imidazo[1,5-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the iodine atom.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions
Major Products Formed
The major products formed from these reactions include substituted imidazo[1,5-a]pyridines, N-oxides, and reduced derivatives .
Scientific Research Applications
6-Iodo-3-(trifluoromethyl)imidazo[1,5-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the development of agrochemicals and materials science .
Mechanism of Action
The mechanism of action of 6-Iodo-3-(trifluoromethyl)imidazo[1,5-a]pyridine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or receptors, leading to the modulation of signaling pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine
- 3-(Trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylic acid
- 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Uniqueness
6-Iodo-3-(trifluoromethyl)imidazo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both iodine and trifluoromethyl groups enhances its reactivity and potential as a versatile intermediate in organic synthesis .
Biological Activity
6-Iodo-3-(trifluoromethyl)imidazo[1,5-a]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of an iodine atom and a trifluoromethyl group, which may enhance its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C8H4F3IN2
- Molecular Weight : 292.03 g/mol
- IUPAC Name : this compound
The presence of the trifluoromethyl group is significant as it can influence the compound's lipophilicity and binding affinity to biological targets.
Anticancer Activity
Research indicates that imidazo[1,5-a]pyridine derivatives exhibit promising anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines such as HT-29 and Caco-2. The proposed mechanism involves the release of cytochrome c from mitochondria and activation of caspases, leading to programmed cell death .
A comparative analysis of various imidazo[1,5-a]pyridine derivatives revealed that modifications in their structure significantly affect their anticancer potency. For example, compounds with different halogen substituents were found to have varying degrees of inhibitory activity against tumor cell lines .
Kinase Inhibition
FLT3 (Fms-like tyrosine kinase 3) is a critical target in acute myeloid leukemia (AML). Compounds similar to this compound have been investigated for their ability to inhibit FLT3 mutations associated with poor patient outcomes. In vitro studies demonstrated that certain imidazo derivatives exhibit nanomolar inhibitory activity against FLT3-ITD and FLT3-D835Y mutants . This suggests that this compound may also possess similar inhibitory properties.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Apoptosis Induction : The compound may initiate apoptotic pathways in cancer cells by disrupting mitochondrial function and activating caspases .
- Enzyme Inhibition : It potentially inhibits key kinases involved in cancer progression, particularly FLT3, which is crucial for cell survival and proliferation in AML .
Case Studies
Several studies have highlighted the biological efficacy of imidazo derivatives:
- Study on Colon Cancer : A study demonstrated that imidazo[1,2-a]pyridines showed significant activity against colon cancer cell lines HT-29 and Caco-2 with minimal toxicity towards normal cells .
- FLT3 Kinase Inhibition : Another research focused on various heterocycles as FLT3 inhibitors found promising results with certain imidazo derivatives showing submicromolar IC50 values against FLT3 mutants .
Comparative Biological Activity Table
Compound Name | Structure Features | Anticancer Activity (IC50 μM) | FLT3 Inhibition |
---|---|---|---|
This compound | Iodine & trifluoromethyl groups | TBD | TBD |
6-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine | Bromine instead of iodine | TBD | High potency |
6-Chloro-3-(trifluoromethyl)imidazo[1,5-a]pyridine | Chlorine instead of iodine | TBD | Moderate potency |
Properties
Molecular Formula |
C8H4F3IN2 |
---|---|
Molecular Weight |
312.03 g/mol |
IUPAC Name |
6-iodo-3-(trifluoromethyl)imidazo[1,5-a]pyridine |
InChI |
InChI=1S/C8H4F3IN2/c9-8(10,11)7-13-3-6-2-1-5(12)4-14(6)7/h1-4H |
InChI Key |
YBVKMFWSHQVMCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN2C1=CN=C2C(F)(F)F)I |
Origin of Product |
United States |
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